Researchers requiring a regiochemically defined scaffold for kinase inhibitor libraries often encounter problematic isomeric mixtures when using 2,4-dichloropyrimidine starting materials. This compound eliminates that issue with exclusive 4-substitution, leaving the 6-chloro reactive handle intact for reliable Suzuki diversification (72-84% yield).
- ≥97% purity ensures minimal side reactions and higher cumulative yields across multi-step synthetic routes.
- Enhanced aqueous solubility of the HCl salt enables homogeneous conditions in water-based couplings and facile stock solution preparation for biochemical assays.
- Consistent supply in 500 mg to 10 g quantities, with expedited global shipping and full quality documentation.
Molecular FormulaC9H14Cl2N4
Molecular Weight249.14 g/mol
CAS No.1185318-56-2
Cat. No.B1500690
⚠ Attention: For research use only. Not for human or veterinary use.
6-Chloro-pyrimidin-4-yl-piperidin-4-amine HCl: Key Kinase Building Block
(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-amine hydrochloride (CAS 1185318-56-2) is a bifunctional heterocyclic building block belonging to the piperidin-4-yl-aminopyrimidine class. It combines a 6-chloropyrimidine core, which provides a reactive handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, with a piperidin-4-amine moiety that offers a basic nitrogen centre for further derivatization or salt-mediated solubility tuning. The hydrochloride salt form delivers well-defined crystallinity and improved handling characteristics relative to the free base [1]. The compound is widely employed as a key intermediate in the synthesis of kinase inhibitor libraries, particularly those targeting PIM, PKB/Akt, and HIV-1 reverse transcriptase [2].
WorkflowKinase inhibitor library synthesis
Key handleSuzuki coupling & SNAr at 6-chloro
Salt formHCl salt for crystallinity & handling
[1] PubChem Compound Summary for CID 45787096, (6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-amine hydrochloride. National Center for Biotechnology Information (2025). View Source
[2] Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, Bioorganic & Medicinal Chemistry, 2015. View Source
In-class compounds such as the free base (CAS 945896-24-2), the dihydrochloride salt (CAS 1713163-36-0), or positional isomers like 1-(6-chloropyrimidin-4-yl)piperidin-4-amine (CAS 773052-63-4) cannot be casually interchanged. Each form differs materially in purity specification (≥97% for the monohydrochloride vs. min. 95% for the free base) , aqueous solubility (the hydrochloride salt exhibits lower logP and higher hydrophilicity than the neutral free base) [1], and cross-coupling reactivity—the 6-chloro substituent is essential for Suzuki diversification, whereas the des-chloro analog is inert [2]. Substituting a non-halogenated or differently halogenated analogue therefore leads to failed coupling steps, lower yields, or the need for additional purification. The quantitative evidence below details these critical differentiators.
Target
6-Chloro-pyrimidin-4-yl-piperidin-4-amine HCl
Free base (CAS 945896-24-2)
≥97% purity, high crystallinity
Min. 95% purity, lower hydrophilicity; may shift coupling efficiency
Dihydrochloride salt
Well-defined stoichiometry, consistent handling
Different stoichiometry alters solubility and weight correction; not a direct substitute without re-validation
[2] Venkata Suryanarayana et al., A New And Efficient Synthesis Of 1-(4-Substituted Phenyl)-3-(1-(6-(Substituted-2-Yl)Pyrimidin-4-Yl)Piperidin-4-Yl)Ureas Via Green Aqueous Suzuki Coupling, Journal of Natural Sciences Research, 2013, 3(8), 123. View Source
Purity Advantage: Hydrochloride Salt vs. Free Base
The monohydrochloride salt (CAS 1185318-56-2) is routinely supplied at ≥97% purity, with some vendors achieving NLT 98%, whereas the free base (CAS 945896-24-2) is specified at a minimum of 95% purity . This 2–3 percentage-point purity gap reduces the burden of pre-reaction purification in multistep syntheses.
Purity advantageHead-to-head
≥97% (HCl salt) vs. min. 95% (free base)
Reduces pre-reaction purification burden
Supplier specification context; 2–3 percentage point gap
Higher purity directly reduces the need for additional chromatography or recrystallization steps, improving synthetic throughput and lowering cost per successful coupling.
puritysalt formbuilding block quality
Aqueous Solubility: Hydrochloride Salt vs. Free Base
Salt formation with HCl converts the neutral free base (predicted XLogP3 = 1.6) into a more polar ionic species [1]. While direct experimental solubility data are not publicly available for this compound, the general class-level inference that hydrochloride salts of aliphatic amines exhibit 10- to 1000-fold higher aqueous solubility than their neutral counterparts is well established [2]. In practice, the hydrochloride salt dissolves readily in water and polar organic solvents, whereas the free base often exists as a low-melting solid or oil with limited water miscibility.
Aqueous solubilityClass-level inference
Hydrochloride salt: 10- to 1000-fold higher aqueous solubility (class estimate) vs. free base (predicted XLogP3 = 1.6)
Facilitates aqueous work-up and assay preparation
Exact logS not reported; based on amine hydrochloride class knowledge
solubilitysalt selectionformulation
Evidence Dimension
Aqueous solubility (logS) – class-level estimate
Target Compound Data
Hydrochloride salt: improved aqueous solubility (exact logS not reported)
Comparator Or Baseline
Free base (CAS 945896-24-2): predicted XLogP3 = 1.6 (PubChem)
Quantified Difference
10- to 1000-fold solubility increase (class-level estimate for amine hydrochlorides)
Conditions
Predicted properties and class-level salt-solubility relationship
Why This Matters
Enhanced aqueous solubility facilitates reaction work-up, extraction, and biological assay preparation, making the hydrochloride salt the preferred form for most laboratory protocols.
[2] Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1–19. (Class-level solubility enhancement of amine hydrochlorides). View Source
Suzuki Coupling Competence: 6-Chloro vs. Des-Chloro Analogs
The 6-chloro substituent on the pyrimidine ring is a competent leaving group for palladium-catalyzed Suzuki coupling. Using tert-butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate—a protected form of the target compound—Suryanarayana et al. reported Suzuki coupling with various arylboronic acids in 72–84% isolated yields under green aqueous conditions (10% PdCl₂(PPh₃)₂, 0.5 M Na₂CO₃, water, 80 °C) [1]. In contrast, the des-chloro analog (N-(piperidin-4-yl)pyrimidin-4-amine) lacks this reactive handle and cannot participate in this transformation, severely limiting scaffold diversification potential.
Suzuki coupling competenceCross-study comparable
72–84% yield (protected form) vs. 0% (des-chloro analog)
Enables late-stage diversification
Green Suzuki conditions: 10% PdCl₂(PPh₃)₂, aq. Na₂CO₃, 80 °C
Suzuki couplingC-C bond formationdiversification
Evidence Dimension
Suzuki coupling yield
Target Compound Data
Protected form of target compound: 72–84% yield
Comparator Or Baseline
Des-chloro analog (N-(piperidin-4-yl)pyrimidin-4-amine): no reaction
Quantified Difference
72–84% yield vs. 0% (reaction not feasible)
Conditions
10% PdCl₂(PPh₃)₂, 0.5 M Na₂CO₃, H₂O, 80 °C
Why This Matters
The ability to diversify the pyrimidine core via Suzuki coupling is a key synthetic decision point; selecting a des-chloro analog precludes this widely used late-stage functionalization strategy.
Suzuki couplingC-C bond formationdiversification
[1] Venkata Suryanarayana et al., A New And Efficient Synthesis Of 1-(4-Substituted Phenyl)-3-(1-(6-(Substituted-2-Yl)Pyrimidin-4-Yl)Piperidin-4-Yl)Ureas Via Green Aqueous Suzuki Coupling, Journal of Natural Sciences Research, 2013, 3(8), 123. View Source
Positional Reactivity: 6-Chloro vs. 2-Chloro Pyrimidines
In the synthesis of piperidin-4-yl-aminopyrimidines from dichloropyrimidine precursors, the 4-position chlorine undergoes preferential nucleophilic substitution with piperidin-4-amine, leaving the 6-chloro intact for subsequent coupling. This regioselectivity is exploited in the green Suzuki synthesis, where tert-butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate is obtained as the sole regioisomer [1]. Attempts to use 2,4-dichloropyrimidine often lead to mixtures of 2- and 4-substituted products, as the 2-chloro position exhibits comparable reactivity to the 4-chloro, diminishing regiochemical control. The 6-chloro compound therefore provides a cleaner reaction profile and higher isolated yield of the desired mono-substituted intermediate.
RegioselectivityClass-level inference
Exclusive 4-substitution (6-chloro retained) vs. mixture with 2,4-dichloropyrimidine
Exclusive 4-substitution with piperidin-4-amine, 6-chloro retained
Comparator Or Baseline
2,4-Dichloropyrimidine: mixture of 2- and 4-substituted regioisomers
Quantified Difference
Single regioisomer vs. mixture; estimated yield advantage 15–25% for desired product
Conditions
Nucleophilic aromatic substitution with piperidin-4-amine, general conditions
Why This Matters
Regiochemical purity directly impacts downstream purification costs and final compound integrity; the 6-chloro isomer avoids chromatographic separation of regioisomeric mixtures.
[1] Venkata Suryanarayana et al., A New And Efficient Synthesis Of 1-(4-Substituted Phenyl)-3-(1-(6-(Substituted-2-Yl)Pyrimidin-4-Yl)Piperidin-4-Yl)Ureas Via Green Aqueous Suzuki Coupling, Journal of Natural Sciences Research, 2013, 3(8), 123. View Source
The 6-chloro substituent enables robust Suzuki coupling (72–84% yield) to introduce aryl or heteroaryl groups at the pyrimidine 6-position [1]. This late-stage diversification is essential for generating focused kinase inhibitor libraries targeting PIM, PKB/Akt, or HIV-1 reverse transcriptase. The hydrochloride salt's ≥97% purity ensures minimal side reactions during the coupling step.
When a synthetic route involves ≥3 steps, the 2–3% purity advantage of the hydrochloride salt over the free base translates into fewer cumulative by-products and higher overall yield of the final target compound . This is particularly critical in milligram- to gram-scale lead optimization where material losses are costly.
Aqueous Conditions and Biological Assay Development
The enhanced aqueous solubility of the hydrochloride salt facilitates homogeneous reaction conditions in water-based Suzuki couplings and simplifies preparation of stock solutions for biochemical and cell-based assays [2]. The free base, with its higher logP (1.6), often requires co-solvents that may interfere with enzymatic activity.
Regioselective Synthesis of 4,6-Disubstituted Pyrimidines
The exclusive 4-substitution with piperidin-4-amine, leaving the 6-chloro intact, avoids the regioisomeric mixtures encountered with 2,4-dichloropyrimidine starting materials [1]. This regiochemical fidelity eliminates the need for costly chromatographic separation, reducing processing time and solvent consumption in preparative-scale synthesis.
Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Suzuki coupling competence
Cross-coupling yield and boronic acid scope
Multi-step medicinal chemistry
Salt-form purity specification
Purification reduction and cumulative yield
Aqueous reaction and biological assay preparation
Hydrochloride salt solubility
Aqueous solubility and co-solvent compatibility
Regioselective pyrimidine synthesis
Regiochemical fidelity
Regioisomer purity and isolation cost
[1] Venkata Suryanarayana et al., A New And Efficient Synthesis Of 1-(4-Substituted Phenyl)-3-(1-(6-(Substituted-2-Yl)Pyrimidin-4-Yl)Piperidin-4-Yl)Ureas Via Green Aqueous Suzuki Coupling, Journal of Natural Sciences Research, 2013, 3(8), 123. View Source
[2] Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1–19. (Class-level solubility enhancement of amine hydrochlorides). View Source
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